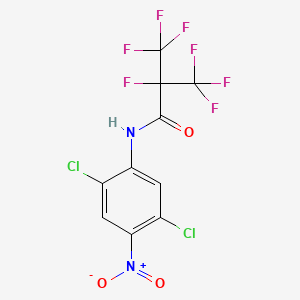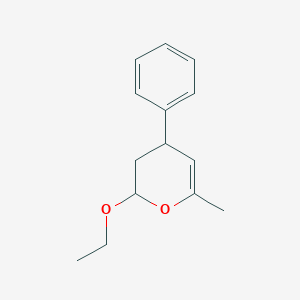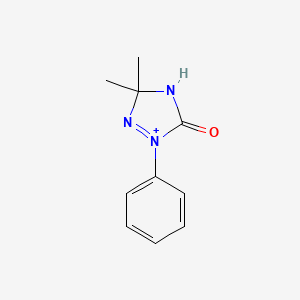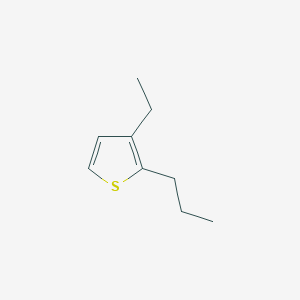
2-Decanol, 8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decanol, 8-methyl- is an organic compound with the molecular formula C11H24O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a decane chain, which also has a methyl group (-CH3) on the eighth carbon. This compound is known for its role in the synthesis of insect pheromones, particularly those used by various species of Diabrotica beetles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, 8-methyl- typically involves several key steps:
Reaction of a Ketone with Lithium Acetylide Ethylenediamine Complex: This step produces a propargylic alcohol containing the branch of the target molecule.
Copper(I)-Mediated Alkylation: The derived propargylic acetate is alkylated with a primary alkyl halide to yield a trisubstituted allene.
Isomerization: Using an alkali metal amide of either ethylenediamine or 1,3-diaminopropane, the allene is isomerized to form an alkyl-branched terminal acetylene.
Conversion of Triple Bond: The triple bond is converted to a methyl ketone and subsequently reduced to the methyl carbinol.
Industrial Production Methods
While specific industrial production methods for 2-Decanol, 8-methyl- are not extensively documented, the general synthetic route described above can be scaled up for industrial applications. The use of high-performance liquid chromatography (HPLC) for the resolution of diastereomers is crucial for achieving high configurational enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
2-Decanol, 8-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces 8-methyl-2-decanone.
Reduction: Produces 8-methyldecane.
Substitution: Produces 8-methyl-2-decanol derivatives with various substituents.
Applications De Recherche Scientifique
2-Decanol, 8-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Decanol, 8-methyl- primarily involves its role as a pheromone component. It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons that are sensitive to the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decanol: Similar structure but lacks the methyl group on the eighth carbon.
8-Methyl-2-decanone: The oxidized form of 2-Decanol, 8-methyl-.
8-Methyldecane: The reduced form of 2-Decanol, 8-methyl-.
Uniqueness
2-Decanol, 8-methyl- is unique due to its specific branching and hydroxyl group placement, which makes it an effective component in insect pheromones. Its stereoisomers also exhibit different biological activities, adding to its uniqueness in scientific research .
Propriétés
Numéro CAS |
110072-54-3 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
8-methyldecan-2-ol |
InChI |
InChI=1S/C11H24O/c1-4-10(2)8-6-5-7-9-11(3)12/h10-12H,4-9H2,1-3H3 |
Clé InChI |
QXDCUXPLCGLNNP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



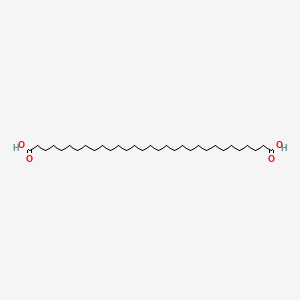
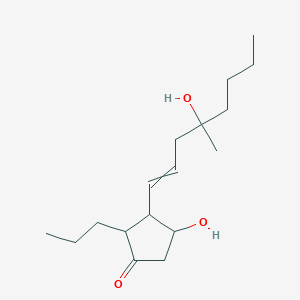
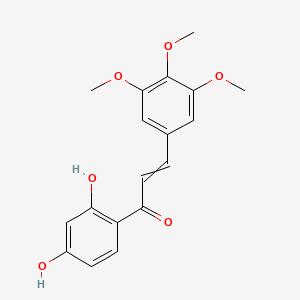
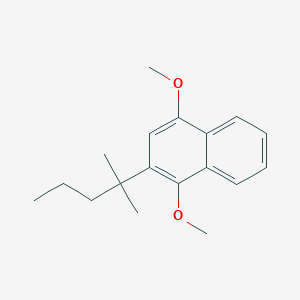
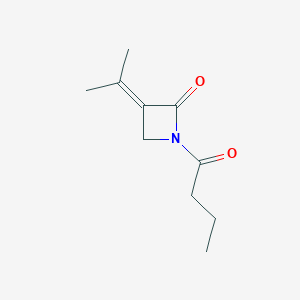
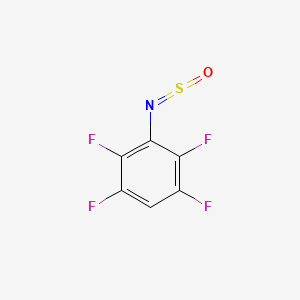
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
